Computed Lipophilicity (XLogP3) Differentiates 3,4-Dichloro Isomer from 2,3- and 3,5-Dichloro Regioisomers
The 3,4-dichloro substitution pattern on the phenoxy ring confers a computed XLogP3 of 4.9, which falls between the 2,3-dichloro isomer (XLogP3 = 4.7) and the 3,5-dichloro isomer (XLogP3 = 5.1). This rank order reflects the influence of chlorine position on molecular lipophilicity, a key determinant of membrane permeability and non-specific protein binding [1][2][3]. Researchers requiring a specific lipophilicity window for assay compatibility should preferentially select the 3,4-isomer when an intermediate logP value is desired.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | 4.9 |
| Comparator Or Baseline | 4-[(2,3-dichlorophenoxy)methyl]benzoic acid (XLogP3 = 4.7); 4-[(3,5-dichlorophenoxy)methyl]benzoic acid (XLogP3 = 5.1) |
| Quantified Difference | Δ = +0.2 vs. 2,3-isomer; Δ = -0.2 vs. 3,5-isomer |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.09.15) |
Why This Matters
Lipophilicity differences of 0.2–0.4 log units can significantly impact compound solubility, membrane permeability, and off-target binding in cell-based assays, making isomer selection non-trivial for reproducible pharmacology.
- [1] PubChem Compound Summary for CID 22682749, 4-(3,4-Dichlorophenoxymethyl)benzoic acid. National Center for Biotechnology Information (2025). https://pubchem.ncbi.nlm.nih.gov/compound/149288-42-6 View Source
- [2] PubChem Compound Summary for CID 2756690, 4-[(2,3-Dichlorophenoxy)methyl]benzoic acid. National Center for Biotechnology Information (2025). https://pubchem.ncbi.nlm.nih.gov/compound/149288-40-4 View Source
- [3] PubChem Compound Summary for CID 2797726, 4-[(3,5-Dichlorophenoxy)methyl]benzoic acid. National Center for Biotechnology Information (2025). https://pubchem.ncbi.nlm.nih.gov/compound/149288-43-7 View Source
